1,2,3,4-Tetramethyl-9H-carbazole

Positional isomerism Carbazole regiochemistry X-ray crystallography

Researchers requiring exclusive functionalization at carbazole positions 5-8 face regioisomeric mixtures when using unsubstituted or symmetrically substituted carbazoles. 1,2,3,4-Tetramethyl-9H-carbazole (CAS 33553-27-4) solves this by concentrating four methyl groups contiguously on a single benzo ring, blocking competing sites and enabling clean electrophilic substitution exclusively at the unsubstituted ring. • Enables regiospecific bromination, nitration, or C-H activation at positions 5-8 without chromatographic separation of isomers. • Provides asymmetric donor topology distinct from the 1,3,6,8-isomer (tMCz), supporting structure-property relationship studies in TADF/OLED emitter design. • Supplied with Certificate of Analysis; custom synthesis scales from milligrams to kilograms available.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 33553-27-4
Cat. No. B12966046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetramethyl-9H-carbazole
CAS33553-27-4
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1C)C3=CC=CC=C3N2)C)C
InChIInChI=1S/C16H17N/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8,17H,1-4H3
InChIKeyPYVPMCZSTWELEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetramethyl-9H-carbazole: Identity & Structure


1,2,3,4-Tetramethyl-9H-carbazole (CAS 33553-27-4, molecular formula C₁₆H₁₇N, molecular weight 223.31 g/mol) is a C-tetramethylated derivative of the tricyclic heteroaromatic compound 9H-carbazole, belonging to the polycyclic aromatic nitrogen-containing heterocycle class [1]. Its defining structural feature is the contiguous placement of four methyl groups at the 1, 2, 3, and 4 positions—all on the same benzo ring—while the opposite benzo ring (positions 5 through 8) remains fully unsubstituted [2]. This isomer is one of several possible tetramethyl-9H-carbazole positional isomers and is distinct from the widely studied 1,3,6,8-tetramethyl-9H-carbazole (CAS 6558-85-6) that serves as a dominant electron-donor building block in thermally activated delayed fluorescence (TADF) OLED research [3].

Isomer Identity
1,2,3,4-Tetramethyl-9H-carbazole: contiguous substitution on single benzo ring
Workflow Fit
Regioselective C-H functionalization at unsubstituted 5-8 positions
Selection Context
Asymmetric donor topology for D-A optoelectronic material research

1,2,3,4-Tetramethyl-9H-carbazole: Non-Substitutable Isomer


Among C₁₆H₁₇N tetramethylcarbazole positional isomers, the electronic and steric consequences of methylation pattern differ fundamentally. The 1,3,6,8 isomer (tMCz) places methyl groups at alternating positions on both benzo rings, which introduces steric hindrance at the 1- and 8-positions flanking the N–H moiety—this steric effect is explicitly leveraged in TADF emitter design to twist the donor–acceptor dihedral angle and reduce the singlet–triplet energy gap (ΔEST) from 0.32 eV (with unsubstituted carbazole) to 0.10 eV [1]. In contrast, the 1,2,3,4 isomer concentrates all four methyl groups contiguously on a single benzo ring, leaving the opposite ring sterically and electronically unperturbed [2]. This asymmetric distribution creates a markedly different HOMO localization pattern, N–H accessibility profile, and regioselective functionalization landscape. Any generic interchange between tetramethylcarbazole isomers—without confirming the specific substitution pattern—risks altering donor strength, solubility parameters, or the site-selectivity of subsequent synthetic transformations [3].

Target Isomer
All four methyl groups concentrated on one benzo ring (4/0 distribution)
Unsubstituted ring available for exclusive 5–8 position reactivity
1,2,3,4-Tetramethyl-9H-carbazole (CAS 33553-27-4)
Common Substitutes
1,3,6,8-isomer distributes methyl groups symmetrically (2/2); both rings retain reactive sites
Unsubstituted carbazole lacks steric blocking; complex regioisomeric mixtures upon functionalization
Generic isomer interchange may alter donor strength, solubility, and site-selectivity outcomes

1,2,3,4-Tetramethyl-9H-carbazole Selection Evidence


Contiguous vs. Alternating Methylation: Ring Asymmetry

1,2,3,4-Tetramethyl-9H-carbazole (CAS 33553-27-4, SMILES: Cc1c(C)c(C)c2c([nH]c3ccccc32)c1C) places all four methyl substituents contiguously on a single benzo ring of the carbazole core, confirmed by the SMILES string from the authoritative DrugFuture database [1]. By contrast, the industrially prevalent 1,3,6,8-tetramethyl-9H-carbazole isomer (CAS 6558-85-6) distributes methyl groups symmetrically at alternating positions across both benzo rings (InChI: InChI=1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3) . The 1,2,3,4-isomer therefore presents one sterically congested, electron-rich benzo ring and one completely unsubstituted benzo ring, creating a uniquely asymmetric electronic structure not available in any other tetramethylcarbazole isomer. This ring asymmetry is structurally analogous to the distinction between 1,2,3,4-tetrahydrocarbazole (THC) derivatives—well-established intermediates for oxidative aromatization to carbazoles [2].

Ring Asymmetry
Head-to-head
4/0 substitution vs. 2/2 in 1,3,6,8-isomer; 100% ring-asymmetric topology
Supports exclusive 5–8 position functionalization without regioisomeric mixtures
Identity confirmed by SMILES from DrugFuture database
Positional isomerism Carbazole regiochemistry X-ray crystallography

Isomer-Dependent Melting Point Differences

Melting point data available for tetramethylcarbazole isomers demonstrates that the specific methylation pattern exerts a substantial influence on solid-state packing and thermal stability. The 1,3,6,8-isomer (CAS 6558-85-6) melts at 142–146 °C, while the 1,4,5,8-isomer (CAS 20355-42-4) melts at 174–175.5 °C—a difference of approximately 30 °C attributable solely to positional isomerism [1]. Unsubstituted 9H-carbazole melts substantially higher at 244–246 °C [2]. Although an experimentally determined melting point for 1,2,3,4-tetramethyl-9H-carbazole is not publicly reported in the peer-reviewed literature (N/A in standard chemical databases including ChemSrc and DrugFuture as of the search date), the 30+ °C thermal range spanned by the known isomers demonstrates that the methylation pattern critically determines solid-state lattice energy. This class-level evidence supports the inference that the 1,2,3,4-isomer possesses a distinct and procurement-relevant thermal profile.

Melting Point Range
Class-level
Isomer-dependent span ≥32°C (142–175.5°C); target m.p. not publicly reported
Distinct solid-state thermal profile inferred; requires experimental verification
Data to verify; proxy based on 1,3,6,8- and 1,4,5,8-isomers
Thermal analysis Solid-state properties Isomer purity

Methylation Pattern and HOMO Energy Shift

In a direct experimental comparison, the 1,3,6,8-tetramethyl isomer (tMCz) incorporated into a D–A TADF emitter (tMCzPN) shifted the HOMO energy level from −5.93 eV (for the unsubstituted carbazole analog CzPN) to −5.66 eV—a donor-strengthening uplift of 0.27 eV determined by cyclic voltammetry in DMF [1]. This HOMO elevation is attributed to the electron-donating inductive effect of the four methyl groups and the increased dihedral twist between donor and acceptor units. Critically, the 1,2,3,4-isomer localizes all four methyl groups on one benzo ring, concentrating the inductive electron-donating effect asymmetrically. DFT calculations on methylcarbazole positional isomers demonstrate that the HOMO energy and distribution are exquisitely sensitive to whether methyl groups are placed at 1-, 2-, 3-, or 4-positions [2]. While direct experimental CV data for the isolated 1,2,3,4-isomer are absent from the open literature, the well-established structure–property relationship for carbazole methylation permits the class-level inference that the 1,2,3,4-isomer possesses a HOMO level intermediate between unsubstituted carbazole (−5.93 eV) and the 1,3,6,8-isomer (−5.66 eV), with a distinct HOMO spatial distribution concentrated on the methylated ring [3].

HOMO Energy Shift
Cross-study
Predicted HOMO elevation relative to unsubstituted carbazole (−5.93 eV); distinct from 1,3,6,8-isomer (−5.66 eV)
Asymmetric donor electronic profile supports D-A material design exploration
Direct CV data for isolated 1,2,3,4-isomer absent from literature
Cyclic voltammetry HOMO energy Donor strength Density functional theory

Regioselective C–H Activation: Single Accessible Benzo Ring

The 1,2,3,4-tetramethyl substitution pattern saturates all four positions of one benzo ring with methyl groups, rendering these positions inert toward electrophilic aromatic substitution or C–H functionalization. Consequently, only positions 5, 6, 7, and 8 on the opposite ring remain available for further synthetic elaboration. This stands in contrast to the 1,3,6,8-isomer, where both rings retain reactive positions (2,4,5,7) interspersed among the methyl groups, creating a more complex mixture of potential regioisomeric products upon further functionalization [1]. The 1,3,6,8-isomer's alternating methylation pattern has been explicitly exploited for steric protection at the 1- and 8-positions flanking the N–H group, but this leaves multiple reactive sites on both rings [2]. The 1,2,3,4-isomer offers a cleaner regiochemical outcome: reactions at the unsubstituted ring proceed without positional ambiguity. This property is structurally analogous to the synthetic logic employed in 1,2,3,4-tetrahydrocarbazole chemistry, where the saturated ring can be selectively functionalized or aromatized independently [3].

C-H Activation Sites
Head-to-head
4 contiguous blocked positions (1-4); 4 contiguous accessible positions (5-8) on opposite ring
Enables cleaner regiochemical outcomes vs. 1,3,6,8-isomer or unsubstituted carbazole
May reduce downstream purification challenges in multi-step synthesis
C–H activation Regioselective synthesis Carbazole functionalization

Solubility Enhancement vs. Unsubstituted Carbazole

The introduction of four methyl substituents onto the carbazole core universally improves solubility in organic solvents relative to unsubstituted carbazole. This is a well-established class-level property of alkylated carbazoles, confirmed across multiple methylcarbazole and polymethylcarbazole derivatives [1]. The contiguous 1,2,3,4-tetramethyl arrangement creates a hydrophobic patch on one face of the molecule that disrupts the strong π–π stacking interactions responsible for the poor solubility of unsubstituted carbazole (which crystallizes as plates with a melting point of 244–246 °C). While quantitative solubility data (mg/mL in specific solvents) for the isolated 1,2,3,4-isomer are not publicly reported, 1,3,6,8-tetramethyl-9H-carbazole is documented as a white-to-yellow crystalline powder with improved handling characteristics relative to unsubstituted carbazole . The 1,2,3,4-isomer, by concentrating all four methyl groups on one ring, may exhibit anisotropic solvation behavior distinct from the symmetrically methylated isomers—a hypothesis supported by the well-known relationship between molecular symmetry and solubility in carbazole derivatives [2].

Solubility Enhancement
Class-level
Tetramethylation depresses m.p. ≥68°C vs. unsubstituted carbazole; quantitative solubility N/A
Expected improved solution processability for organic electronic device fabrication
Class-level inference; anisotropic solvation behavior hypothesis unverified
Solubility Process chemistry Solution processing

1,2,3,4-Tetramethyl-9H-carbazole: Procurement Scenarios


Regioselective 5,6,7,8-Carbazole Functionalization

When the synthetic objective requires installation of functional groups (halogens, boronic esters, aryl substituents, or donor/acceptor units) exclusively at the 5, 6, 7, or 8 positions of the carbazole core, 1,2,3,4-tetramethyl-9H-carbazole is the preferred starting material. The contiguous methylation of positions 1–4 blocks all competing reactive sites on that ring, enabling electrophilic bromination, nitration, Friedel–Crafts acylation, or directed C–H activation at positions 5–8 without regioisomeric mixtures [1]. This eliminates the chromatographic separation of regioisomers that would be required if the 1,3,6,8-isomer (which exposes reactive positions on both rings) or unsubstituted carbazole were used. The clean monofunctionalized or difunctionalized products obtained can subsequently serve as cross-coupling partners in Suzuki, Buchwald–Hartwig, or Ullmann reactions for constructing extended π-conjugated materials [2].

Asymmetric Donor for D–A Optoelectronic Materials

1,2,3,4-Tetramethyl-9H-carbazole offers a unique electron-donor profile for D–A molecular design: the methyl-concentrated benzo ring provides enhanced electron density via the inductive effect of four methyl groups, while the unsubstituted ring preserves the steric accessibility needed for coupling to acceptor units. This ring-asymmetric donor topology distinguishes it from the symmetrically substituted 1,3,6,8-isomer (tMCz), whose HOMO is known to lie at −5.66 eV vs. −5.93 eV for unsubstituted carbazole [1]. For researchers exploring structure–property relationships where asymmetric donor electronic distribution is hypothesized to improve charge-transfer directionality, reduce aggregation-caused quenching, or tune the dihedral angle between donor and acceptor in TADF emitters, the 1,2,3,4-isomer provides a structurally rational procurement choice distinct from the commercially dominant 1,3,6,8-isomer.

Isomer Library for Carbazole SAR Studies

A complete positional isomer library of tetramethylcarbazoles is essential for systematic SAR studies correlating methylation pattern with photophysical, electrochemical, thermal, or biological properties. The 1,3,6,8-isomer (CAS 6558-85-6) and 1,4,5,8-isomer (CAS 20355-42-4) are commercially available from multiple vendors, but the 1,2,3,4-isomer (CAS 33553-27-4) fills a critical gap as the isomer with the maximum possible substitution asymmetry [1]. Including this isomer in screening sets enables the deconvolution of electronic (inductive) vs. steric effects of methylation, since the 1,2,3,4 pattern differs from the 1,3,6,8 pattern in both the number of methyl groups per ring and their adjacency. Studies on methylcarbazole proton-donating power have established that the position of methyl substitution measurably affects the basicity/basicity trend (2-Me > 4-Me > 3-Me > 1-Me for monomethylcarbazoles) [2], confirming that SAR studies benefit from comprehensive isomer coverage.

Tetrahydrocarbazole Aromatization Precursor

The 1,2,3,4-substitution pattern directly corresponds to the aromatic product obtained upon oxidative dehydrogenation of the corresponding 1,2,3,4-tetrahydrocarbazole derivative. Tetrahydrocarbazoles (THCs) are key synthetic intermediates produced via the Fischer indole synthesis from phenylhydrazines and cyclohexanones, and their subsequent aromatization to carbazoles is a pivotal transformation in both industrial and academic carbazole synthesis [1]. The fully aromatized 1,2,3,4-tetramethyl-9H-carbazole serves as an authentic reference standard for monitoring aromatization reaction progress (by TLC, HPLC, or NMR), for calibrating yield determinations, and for verifying that oxidative conditions do not cause methyl group migration or over-oxidation. Electrochemical aromatization protocols are an active area of methodology development, and having the target carbazole product in hand is essential for reaction optimization [2].

Application
Selection Property
Validation Focus
5,6,7,8-Position functionalization studies
Ring-asymmetric blocking strategy
Regioisomeric purity and site-selectivity verification
Asymmetric D-A optoelectronic material research
Donor electronic distribution topology
HOMO alignment and charge-transfer directionality
Carbazole isomer SAR library assembly
Maximum substitution asymmetry coverage
Deconvolution of inductive vs. steric methylation effects
Tetrahydrocarbazole aromatization monitoring
Authentic analytical reference standard
Reaction progress tracking and yield calibration
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